2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether
Description
2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a difluorophenyl group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
2-[2-[(2,4-difluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O/c23-15-9-10-20(18(24)11-15)29-12-14-5-1-2-6-16(14)21-26-22-17-7-3-4-8-19(17)25-13-28(22)27-21/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVQRQNKAWJCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C3=NN4C=NC5=CC=CC=C5C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline scaffold. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate can yield the triazoloquinazoline core.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable difluorophenyl halide with the triazoloquinazoline intermediate.
Ether Formation: The final step involves the formation of the ether linkage. This can be achieved by reacting the difluorophenyl-substituted triazoloquinazoline with an appropriate benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced triazoloquinazoline compounds.
Scientific Research Applications
2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly for its anticancer, antifungal, and antibacterial activities
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the mechanisms of action of various biological targets.
Industrial Applications: It may find use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Triazoloquinoxaline Derivatives: Compounds with a similar triazoloquinazoline core, known for their anticancer activity.
Other Triazole Derivatives: Compounds like voriconazole and itraconazole, which are used as antifungal agents.
Uniqueness
2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether is unique due to its specific combination of a triazoloquinazoline core and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
